![molecular formula C12H3Br3Cl2O B12900487 3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12900487.png)
3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan is a halogenated aromatic compound belonging to the dibenzofuran family. This compound is characterized by the presence of three bromine atoms and two chlorine atoms attached to the dibenzofuran core. Halogenated dibenzofurans are known for their stability and persistence in the environment, making them of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan typically involves the bromination and chlorination of dibenzofuran. The reaction conditions often require the use of bromine and chlorine sources in the presence of a catalyst or under specific temperature and pressure conditions. Industrial production methods may involve multi-step processes to ensure the selective introduction of bromine and chlorine atoms at the desired positions on the dibenzofuran ring.
Analyse Des Réactions Chimiques
3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan has several scientific research applications:
Environmental Studies: Due to its persistence, it is studied for its environmental impact and behavior.
Chemical Research: It serves as a model compound for studying halogenated aromatic systems.
Biological Studies: Its interactions with biological systems are of interest, particularly in toxicology and pharmacology.
Industrial Applications: It may be used in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can influence the compound’s binding affinity and reactivity. Pathways involved may include the activation or inhibition of specific enzymes, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan include other halogenated dibenzofurans such as:
- 3,6-Dichlorodibenzofuran
- 2,3,7,8-Tetrachlorodibenzofuran
- 2,3,4,6-Tetrabromodibenzofuran
These compounds share structural similarities but differ in the number and position of halogen atoms, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific halogenation pattern, which influences its reactivity and interactions.
Propriétés
Formule moléculaire |
C12H3Br3Cl2O |
|---|---|
Poids moléculaire |
473.8 g/mol |
Nom IUPAC |
3,4,6-tribromo-1,2-dichlorodibenzofuran |
InChI |
InChI=1S/C12H3Br3Cl2O/c13-5-3-1-2-4-6-9(16)10(17)7(14)8(15)12(6)18-11(4)5/h1-3H |
Clé InChI |
RECIRIQDYBSDFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)OC3=C2C(=C(C(=C3Br)Br)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


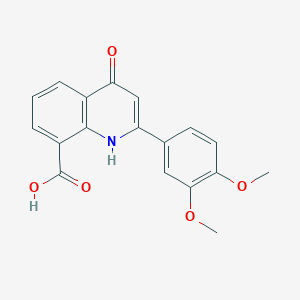
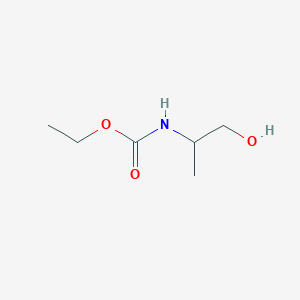
![S-[5-(3-Hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-L-cysteine](/img/structure/B12900411.png)
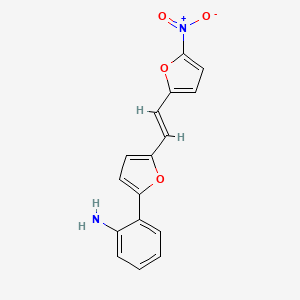
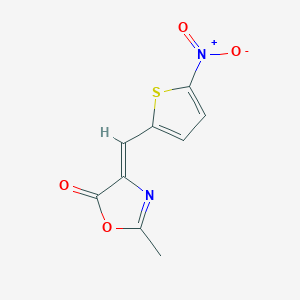
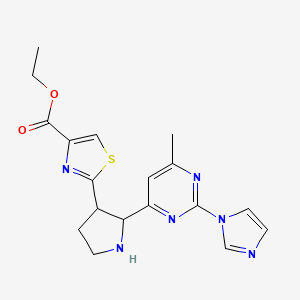
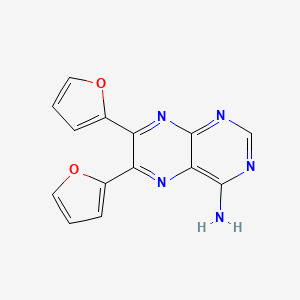
![Ethyl 4-(5-((7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-ylidene)methyl)furan-2-yl)benzoate](/img/structure/B12900443.png)
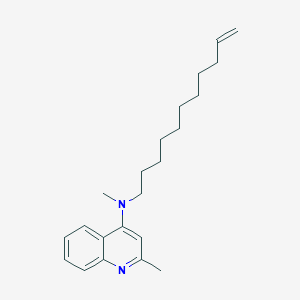
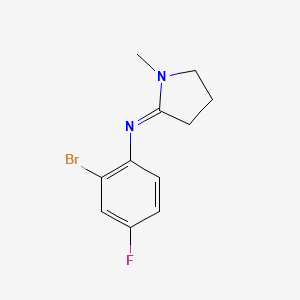
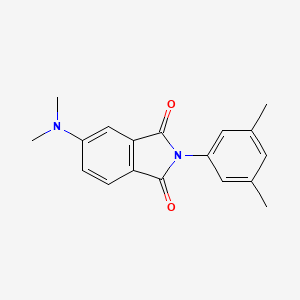

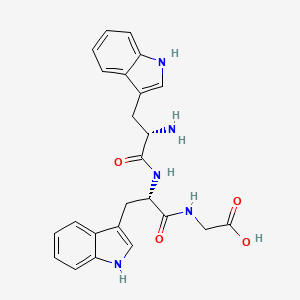
![N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-serinamide](/img/structure/B12900483.png)
